Dithionitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

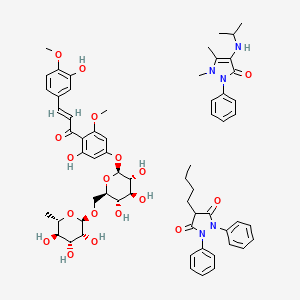

A standard reagent for the determination of reactive sulfhydryl groups by absorbance measurements. It is used primarily for the determination of sulfhydryl and disulfide groups in proteins. The color produced is due to the formation of a thio anion, 3-carboxyl-4-nitrothiophenolate.

Applications De Recherche Scientifique

Reactive Oxidative Radicals Generation

Dithionitrobenzoic acid (DTNB) demonstrates potential as a source of oxidizing radicals in oxic soils, useful in organic pollutant remediation. This process involves the transformation of benzoic acid into para-hydroxybenzoic acid, serving as an indicator of oxidative radical production. The effectiveness of this method varies with dithionite concentration, soil dosage, temperature, and pH, suggesting DTNB's utility in advanced oxidation remediation (Ibrahim et al., 2021).

Enzyme Assays

DTNB, also known as Ellman's reagent, is widely used for thiol quantification in enzyme assays. Its utility extends to various enzymes, like acetyl and butyrylcholinesterase. Recent advancements have led to fluorescent or chemiluminescent thiol probes, offering more practicality for enzyme assays, especially in high-throughput drug screening programs (Maeda et al., 2005).

Optical Sensing of Biothiols

The development of optical sensors using DTNB-modified gold nanoparticles (DTNB-Au-NP) enables the selective determination of biothiols from biological samples and pharmaceuticals. This sensor's design allows for the measurement of absorbance changes associated with the reaction between biothiols and DTNB, showcasing DTNB's role in enhancing biothiol detection sensitivity (Güçlü et al., 2013).

Nanosized Zero-Valent Iron Particles Production

DTNB is employed in the production of nanoscale zero-valent iron (nZVI) particles, useful for environmental remediation. The dithionite method provides advantages over conventional methods, such as using less expensive reducing agents and avoiding the production of explosive hydrogen gas. This method also demonstrates effectiveness in degrading pollutants like trichloroethylene (Sun et al., 2008).

Trace Metal Ion Detection

DTNB-modified gold nanoparticles facilitate the selective detection of trace metal ions like Cr3+ in aqueous solutions. This method leverages the ion-templated chelation process, causing a measurable change in the extinction spectrum of the nanoparticles, highlighting DTNB's utility in trace metal ion sensing (Dang et al., 2009).

Cancer Treatment Research

DTNB is utilized in identifying L-methionase producing bacterial strains, an enzyme with potential application against various types of cancers. L-Methionase limits methionine in cancer cells, leading to apoptosis. It also plays a role in gene activation and inactivation due to its impact on methylation. This enzyme's role in cancer cell nutrition and growth highlights its therapeutic potential (Sharma et al., 2014).

Propriétés

Nom du produit |

Dithionitrobenzoic acid |

|---|---|

Formule moléculaire |

C14H6N2O8S2-2 |

Poids moléculaire |

394.3 g/mol |

Nom IUPAC |

5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2 |

Clé InChI |

KIUMMUBSPKGMOY-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

Synonymes |

5,5'-Dithiobis(2-nitrobenzoic Acid) 5,5'-Dithiobis(nitrobenzoate) Acid, Dithionitrobenzoic Dithionitrobenzoic Acid DTNB Ellman Reagent Ellman's Reagent Ellmans Reagent Reagent, Ellman's |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

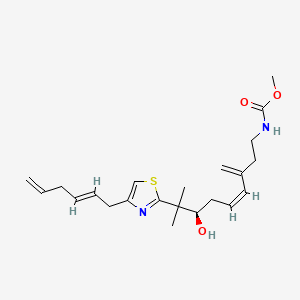

![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)

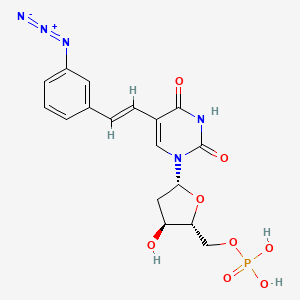

![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)

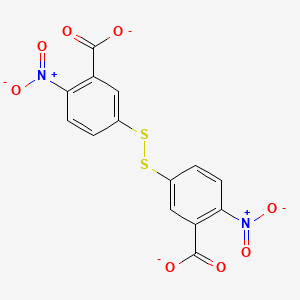

![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)

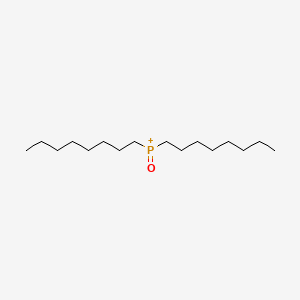

![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)